Platelet Aggregation Inhibition: 17-Phenyl-PGD2 vs. PGD2
17-Phenyl-PGD2 is a potent inhibitor of ADP-induced human platelet aggregation. In direct head-to-head comparison, 17-Phenyl-PGD2 exhibits an IC50 of 8.4 μM, whereas the endogenous agonist PGD2 displays an IC50 of 18.6 nM in the same assay system [1]. This represents an approximately 450-fold lower potency for 17-Phenyl-PGD2 relative to PGD2, confirming that the phenyl modification at C-17 profoundly alters the compound's interaction with the platelet DP1 receptor .
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 8.4 μM |
| Comparator Or Baseline | PGD2 IC50 = 18.6 nM |
| Quantified Difference | Approximately 450-fold lower potency (8,400 nM vs. 18.6 nM) |
| Conditions | Human platelet-rich plasma; ADP as agonist |
Why This Matters
This quantitative difference confirms that 17-Phenyl-PGD2 cannot substitute for PGD2 in platelet aggregation assays and serves as a critical negative control or tool to isolate DP1-independent pathways in thrombosis research.
- [1] TargetMol. (n.d.). 17-Phenyl-18,19,20-trinor-PGD2 (T84658) Product Datasheet. View Source
